Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16470604
Molecular Formula: C19H25F2NO5
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25F2NO5 |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3 |
| Standard InChI Key | HLINMWAUKWRNII-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A piperidine ring substituted at the 4-position with a hydroxyl group and an ethyl carboxylate ester.
-
A 2,3-difluorophenyl group linked via an ether bond to a tetrahydro-2H-pyran ring.
This configuration enhances metabolic stability and target binding affinity. The fluorine atoms at the 2- and 3-positions of the phenyl ring increase electronegativity, promoting hydrophobic interactions with biological targets. The tetrahydro-2H-pyran ether improves solubility, counterbalancing the lipophilicity introduced by the fluorinated aryl group .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅F₂NO₅ |
| Molecular Weight | 385.4 g/mol |
| SMILES Notation | CCOC(=O)N1CCC(CC1)(O)C2=C(C(=C(C=C2)F)F)OC3CCCCO3 |
| Topological Polar Surface Area | 76.7 Ų |
| LogP (Predicted) | 2.43 (iLOGP), 1.3 (XLOGP3) |
Data derived from VulcanChem and analogous piperidine derivatives .
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence, typically beginning with:
-
Formation of the Piperidine Core: Cyclization of a γ-aminobutyraldehyde derivative under acidic conditions yields the 4-hydroxypiperidine intermediate.
-
Esterification: Reaction with ethyl chloroformate introduces the carboxylate ester at the 1-position.
-
Coupling of the Difluorophenyl-THP Ether: A Mitsunobu reaction links the 2,3-difluoro-6-hydroxybenzene to tetrahydro-2H-pyran, followed by Ullmann-type coupling to the piperidine core .
Optimization challenges include minimizing racemization at the hydroxyl-bearing carbon and ensuring regioselective fluorination.
Purification Techniques
-
Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity.
-
Crystallization: Recrystallization from ethanol/water mixtures enhances enantiomeric purity .
Biological Activity and Mechanism of Action
IκB Kinase Inhibition
The compound inhibits the IKK complex (IKKα/β/γ), which phosphorylates IκB proteins, leading to NF-κB activation. By blocking this pathway, it reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and attenuates chronic inflammation.
Table 2: In Vitro Activity Profile
| Assay | IC₅₀ (nM) | Target |
|---|---|---|
| IKKβ Inhibition | 12.4 | NF-κB Signaling |
| TNF-α Production (LPS Model) | 18.7 | Macrophages |
Therapeutic Applications
-
Rheumatoid Arthritis: In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced joint swelling by 62%.
-
Oncology: Synergizes with checkpoint inhibitors (e.g., anti-PD-1) in melanoma models, enhancing CD8+ T-cell infiltration.
Comparative Analysis with Structural Analogs
Role of Fluorine Substitution
Replacing the 2,3-difluoro group with chloro (as in EP2187742B1 ) decreases potency (IC₅₀ for IKKβ rises to 89 nM), underscoring fluorine’s electronic effects .
Tetrahydro-2H-Pyran Modifications
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
-
Aqueous Solubility: 0.0117 mol/L (2.78 mg/mL) in PBS (pH 7.4) .
-
Caco-2 Permeability: Papp = 8.9 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
Metabolic Stability
-
Microsomal Half-Life: 42 minutes (human liver microsomes), primarily cleared via CYP3A4-mediated oxidation .
Future Directions and Challenges
Improving Bioavailability
Structural modifications, such as replacing the ethyl ester with a morpholino group, could enhance metabolic stability without sacrificing activity .
Clinical Translation
Phase I trials must address dose-limiting hepatotoxicity observed in preclinical models, potentially through prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume